molecular formula C11H19N3 B15239189 1-(2-cyclohexylethyl)-1H-imidazol-2-amine

1-(2-cyclohexylethyl)-1H-imidazol-2-amine

Cat. No.: B15239189
M. Wt: 193.29 g/mol
InChI Key: QTKIBCRRLLFGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine is an organic compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered ring containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a cyclohexylethyl group attached to the imidazole ring, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine typically involves the reaction of 2-cyclohexylethylamine with imidazole derivatives under specific conditions. One common method is the alkylation of imidazole with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced imidazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: N-bromosuccinimide (NBS), halogenated solvents.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Reduced imidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-cyclohexylethyl)-1H-imidazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)-1H-imidazol-2-amine: Similar structure but with a phenylethyl group instead of a cyclohexylethyl group.

    1-(2-Methylpropyl)-1H-imidazol-2-amine: Contains a methylpropyl group instead of a cyclohexylethyl group.

    1-(2-Ethylhexyl)-1H-imidazol-2-amine: Features an ethylhexyl group in place of the cyclohexylethyl group.

Uniqueness

1-(2-Cyclohexylethyl)-1H-imidazol-2-amine is unique due to the presence of the cyclohexylethyl group, which imparts distinct steric and electronic properties. These properties can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

1-(2-cyclohexylethyl)imidazol-2-amine

InChI

InChI=1S/C11H19N3/c12-11-13-7-9-14(11)8-6-10-4-2-1-3-5-10/h7,9-10H,1-6,8H2,(H2,12,13)

InChI Key

QTKIBCRRLLFGNJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCN2C=CN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.